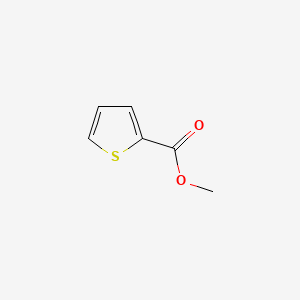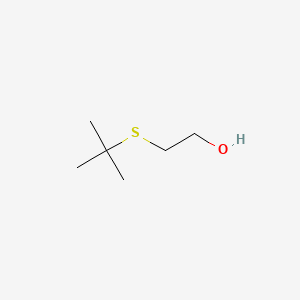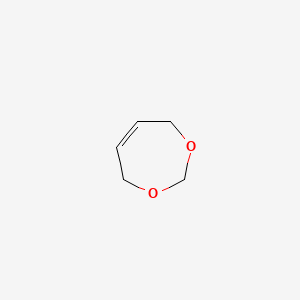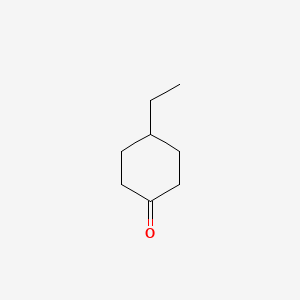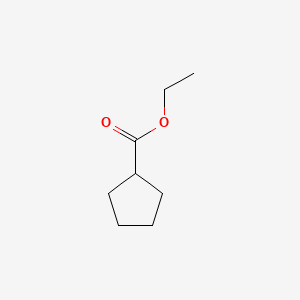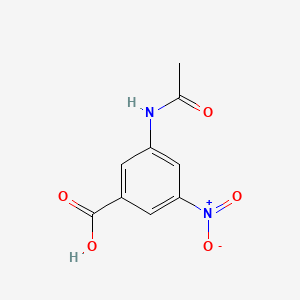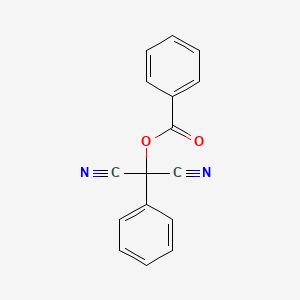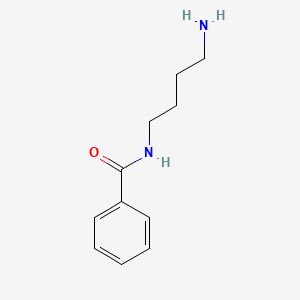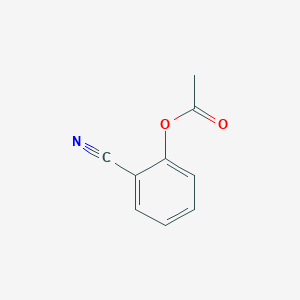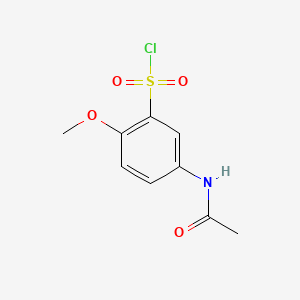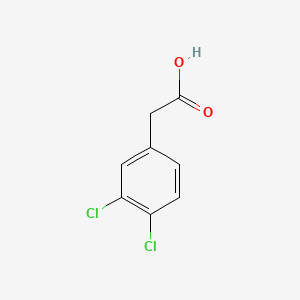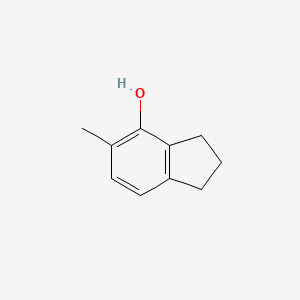
5-Methylindan-4-ol
概要
説明
5-Methylindan-4-ol is a chemical compound that is part of the indan family, a group of compounds characterized by a fused cyclopentane and benzene ring structure. While the provided papers do not directly discuss 5-Methylindan-4-ol, they do provide insights into the synthesis, structure, and properties of related indan derivatives, which can be informative for understanding the chemistry of 5-Methylindan-4-ol.
Synthesis Analysis
The synthesis of indan derivatives often involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of oligomers containing oxazolidin-2-one units starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement reactions catalyzed by Sn(OTf)2 . Similarly, the synthesis of 5-hydroxy-1-(4'-hydroxyphenyl)-1,3,3-trimethylindan is achieved from α-methylstyrene through dimerization, nitration, and a series of reduction and diazonium salt reactions . These methods highlight the complexity and versatility of synthetic approaches to indan derivatives.
Molecular Structure Analysis
The molecular structure of indan derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . Similarly, the structure of metal(II) complexes with a chromone derivative was characterized, providing insights into the coordination geometry and potential biological activity .
Chemical Reactions Analysis
Indan derivatives can undergo various chemical reactions, including cyclization, rearrangement, and complexation with metals. The oligomers synthesized from oxazolidin-2-ones suggest ordered structures that control peptide bond formation . The reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine leads to the synthesis of fluorinated indazoles, demonstrating the reactivity of indan derivatives with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indan derivatives, such as lipophilicity, stability, and melting points, are crucial for their potential applications. The physico-chemical properties of metal(II) complexes were tested, including their lipophilicity and stability in aqueous solutions . The toxicity and cardiovascular properties of N-aralkyl- and N-acyl-5-aminoethylindans were evaluated, showing significant antihypertensive effects .
Relevant Case Studies
Several case studies highlight the potential applications of indan derivatives. For example, the estrogenic activity of a synthesized indan contaminant in industrial-grade Bisphenol A was found to be significantly higher than BPA itself, indicating its endocrine-disrupting properties . The anticancer properties of metal(II) complexes with a chromone derivative were evaluated against several cancer cell lines, showing potential therapeutic applications . These studies demonstrate the diverse biological activities and applications of indan derivatives.
科学的研究の応用
Metabolic Studies
5-Methylindan-4-ol appears to be involved in the metabolism of certain polyphenols. Wiese et al. (2015) conducted a study on the metabolic fate of various polyphenols, where metabolites related to 5-Methylindan-4-ol were identified. This study highlights the role of similar compounds in the human body's processing of dietary polyphenols, particularly flavan-3-ols (Wiese et al., 2015).
Antimicrobial Activity
Patel & Patel (2017) investigated the antimicrobial properties of certain compounds structurally similar to 5-Methylindan-4-ol. Their study on 8-hydroxyquinolines and their metal complexes provides insights into the potential antimicrobial applications of structurally related compounds (Patel & Patel, 2017).
Fluorescent Sensor Applications
Yadav & Singh (2018) developed a fluorescent sensor based on compounds structurally related to 5-Methylindan-4-ol. Their research demonstrated the potential for using such compounds in selective detection of aluminum ions and for bacterial cell imaging (Yadav & Singh, 2018).
DNA Methylation Studies
Ma et al. (2016) explored the discriminationbetween 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA. They developed a method to quantify 5-Hydroxymethylcytosine, which is structurally similar to 5-Methylindan-4-ol. This research provides insights into epigenetic modifications and their detection, emphasizing the importance of such compounds in understanding DNA methylation processes (Ma et al., 2016).
Estrogenic Activity and Environmental Impact
Terasaki et al. (2005) studied the synthesis and estrogenic activity of a compound closely related to 5-Methylindan-4-ol. They found that this compound exhibited significant estrogenic activity, highlighting its potential as an environmental estrogen and its relevance in studies on endocrine disruption (Terasaki et al., 2005).
Corrosion Inhibition
Singh et al. (2020) examined the use of pyrazol derivatives, related to 5-Methylindan-4-ol, as corrosion inhibitors in the petroleum industry. Their findings suggest that such compounds could be effective in protecting industrial materials from corrosion, which is crucial for maintaining infrastructure integrity (Singh et al., 2020).
Safety And Hazards
特性
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKSUDKRHFNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174174 | |
| Record name | 5-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindan-4-ol | |
CAS RN |
20294-31-9 | |
| Record name | 2,3-Dihydro-5-methyl-1H-inden-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylindan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylindan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

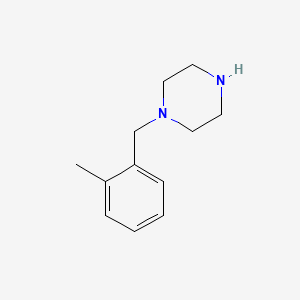
![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

